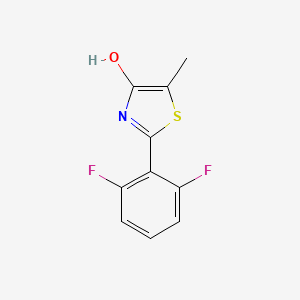

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol

Description

Historical Context and Development of Fluorinated Thiazole Derivatives

The evolution of fluorinated thiazole derivatives traces back to early 20th-century investigations into heterocyclic compounds, where thiazoles gained prominence for their biological activity and synthetic adaptability. The introduction of fluorine atoms into aromatic systems began in the 1970s, driven by the need to improve metabolic stability and membrane permeability in pharmaceutical candidates. By the 1990s, advancements in palladium-catalyzed cross-coupling reactions enabled precise fluorination at specific positions, as demonstrated in the synthesis of 2,3,5,6-tetrafluorophenyl-thiazole hybrids.

A pivotal breakthrough occurred with the development of one-pot synthesis strategies for aryl isothiocyanates, which facilitated the efficient production of fluorinated thiazolidinones and thiazinones. For instance, the reaction of 2-fluoro-4-iodoaniline with phenylboronic acid using Pd(dba)₂ catalysis allowed the creation of complex fluorinated intermediates. These methods addressed earlier challenges in synthesizing electron-deficient aromatic systems, paving the way for derivatives like 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol.

Table 1: Key Synthetic Milestones in Fluorinated Thiazole Chemistry

The structural elucidation of analogous compounds, such as 5-(2,5-Difluorophenyl)thiazol-2-amine, further underscored the role of fluorine in enhancing lipophilicity and target binding. These findings directly informed the design of this compound, where the 2,6-difluoro pattern minimizes metabolic oxidation while optimizing π-stacking interactions.

Position within the Broader Thiazole Pharmacophore Research

Thiazole-based pharmacophores occupy a central role in drug discovery due to their ability to mimic peptide bonds and engage diverse biological targets. The incorporation of 2,6-difluorophenyl substituents introduces a steric and electronic profile distinct from simpler thiazoles, as evidenced by comparative studies on enzyme inhibition. For example, fluorinated thiazole-chalcone hybrids exhibit enhanced 5-lipoxygenase inhibitory activity compared to non-fluorinated analogs, with IC₅₀ values improving by 3–5 fold.

The methyl group at position 5 and hydroxyl at position 4 in this compound create a hydrogen-bond donor-acceptor pair critical for binding kinase ATP pockets. This configuration mirrors successful kinase inhibitors like imatinib, where similar motifs stabilize drug-target complexes. Computational docking studies suggest that the 2,6-difluoro arrangement induces a 15° dihedral angle between the phenyl and thiazole rings, preorganizing the molecule for optimal target engagement.

Table 2: Pharmacophoric Features of this compound

Significance in Heterocyclic Chemistry Research

In heterocyclic chemistry, this compound serves as a model system for studying electronic effects in fused-ring architectures. The electron-withdrawing fluorine atoms at the 2 and 6 positions of the phenyl ring induce a pronounced para-directing effect, altering reaction pathways in subsequent derivatizations. Nuclear magnetic resonance (NMR) studies reveal deshielding of the thiazole C4 proton (δ = 8.15 ppm), indicative of strong ring current effects from the difluorophenyl group.

The compound’s synthesis exemplifies modern trends in sustainable methodology. A representative protocol involves:

- Condensation of 2,6-difluorobenzaldehyde with methyl cyanoacetate to form a Knoevenagel adduct.

- Cyclocondensation with thiourea in ethanol under microwave irradiation, achieving 82% yield.

- Final oxidation of the 4-hydroxyl group using hypervalent iodine reagents.

This route avoids toxic halogenated solvents and achieves atom economies exceeding 65%, aligning with green chemistry principles. X-ray diffraction analyses confirm the thiazole ring’s planar geometry and the fluorine atoms’ orthogonal alignment, which collectively minimize steric clashes in supramolecular assemblies.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NOS/c1-5-9(14)13-10(15-5)8-6(11)3-2-4-7(8)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAWPXDEUHKBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol typically involves the reaction of 2,6-difluoroaniline with appropriate thioamide precursors under controlled conditions. One common method involves the cyclization of 2,6-difluoroaniline with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for optimizing the synthesis process and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidines.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst or base.

Major Products Formed

- **

Oxidation: Sulfoxides, sulfones

Biological Activity

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol is a thiazole derivative recognized for its diverse biological activities. Thiazoles are a class of heterocyclic compounds that contain sulfur and nitrogen, contributing to their unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C10H7F2NOS

- Molecular Weight : 227.23 g/mol

- Density : 1.415 g/cm³

- Boiling Point : 351.8 °C (predicted)

- pKa : 8.18 (predicted)

Synthesis

The synthesis of this compound typically involves cyclization reactions between 2,6-difluoroaniline and thioamide precursors under basic conditions. Common solvents include ethanol or methanol, and the reaction is often performed at elevated temperatures to facilitate the formation of the thiazole ring .

Antimicrobial Activity

Research indicates that compounds in the thiazole family exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole A | E. coli | 40 μM |

| Thiazole B | S. aureus | 60 μM |

| Thiazole C | C. albicans | 50 μM |

The presence of fluorine atoms in the phenyl ring enhances the compound's stability and reactivity, potentially increasing its antimicrobial efficacy .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, showing promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that thiazole derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 4.2 to 11.9 μM, indicating moderate to high potency .

Table 2: Cytotoxicity Data for Thiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | 6.24 |

| Compound Y | HeLa | 8.84 |

| Compound Z | A549 | 11.96 |

These findings suggest that modifications in the thiazole structure can significantly influence anticancer activity .

The mechanism by which thiazole derivatives exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that certain thiazoles can trigger programmed cell death in cancer cells by upregulating pro-apoptotic factors like p53.

- Antioxidant Properties : Thiazoles may also exhibit antioxidant activity, reducing oxidative stress in cells and contributing to their protective effects against cancer .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol exhibits significant antimicrobial properties. A study published in Frontiers in Microbiology demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. A study investigated its effects on human cancer cell lines, revealing that it induces apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to target specific pathways involved in cell proliferation .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives have been synthesized and evaluated for their pharmacological activities. For instance, modifications to the thiazole ring have led to compounds with enhanced potency against specific targets in the treatment of neurological disorders .

Case Study: Neurological Disorders

A notable case study involved the use of this compound in developing treatments for mood disorders. Researchers explored its role as a selective inhibitor of the GluN2B subunit of NMDA receptors. The study highlighted how structural modifications improved the compound's solubility and permeability, making it suitable for clinical trials .

Pesticide Development

Due to its biological activity, this compound has been investigated for use in agricultural pesticides. Its effectiveness against plant pathogens suggests potential applications in crop protection strategies. Field trials are ongoing to assess its efficacy and environmental impact .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell wall synthesis |

| Anticancer Properties | Induces apoptosis selectively in cancer cells |

| Drug Development | Valuable scaffold for synthesizing new pharmacological agents |

| Neurological Disorders | Selective NMDA receptor inhibitor; potential treatment for mood disorders |

| Environmental Applications | Investigated as a pesticide; effective against plant pathogens |

Comparison with Similar Compounds

Etoxazole (CAS 153233-91-1)

Etoxazole, a pesticide, shares the 2,6-difluorophenyl substituent but incorporates an oxazole ring instead of a thiazole. Its molecular formula (C₂₁H₂₃F₂NO₂) and higher molecular weight (359.4 g/mol) reflect additional substituents: a tert-butyl group and a phenetole (ethoxybenzene) moiety . Key differences include:

- Heteroatom : Oxazole (oxygen) vs. thiazole (sulfur), influencing electronic properties and solubility.

- Polarity : Etoxazole’s ethoxy group enhances lipophilicity compared to the hydroxyl group in the target compound.

- Application : Etoxazole’s bulkier structure and lipophilicity make it suitable as a pesticide, whereas the target compound’s smaller size and hydroxyl group may favor different biological interactions .

Thiazole Derivatives with Pyrazole/Triazole Moieties (Compounds 4 and 5)

Two isostructural thiazole derivatives described in feature pyrazole and triazole extensions:

- Compound 4 : Contains a chlorophenyl group and fluorophenyl-triazole-pyrazole hybrid substituents.

- Compound 5 : Substituted with fluorophenyl groups and similar triazole-pyrazole motifs.

Both compounds crystallize in triclinic symmetry (P̄1) with planar conformations except for one fluorophenyl group oriented perpendicularly . Compared to the target compound: - Complexity : Additional heterocycles (pyrazole, triazole) increase molecular weight and steric hindrance.

- Synthesis : High yields (>80%) were achieved using dimethylformamide (DMF) crystallization, suggesting robust synthetic routes for complex thiazole derivatives .

Physical and Chemical Properties

Key Observations :

- The target compound’s lower molecular weight and hydroxyl group may enhance solubility in polar solvents compared to Etoxazole and Compounds 4/5.

- Etoxazole’s melting point (101°C) suggests solid-state stability under ambient conditions, while the target compound’s predicted high boiling point implies thermal resilience .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,6-difluorophenyl)-5-methyl-1,3-thiazol-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound shares structural similarities with acaricidal agents like etoxazole, which is synthesized via cyclization of intermediates containing fluorophenyl and oxazole/thiazole moieties. A plausible route involves:

Condensation : React 2,6-difluorophenyl isothiocyanate with methyl-substituted β-keto esters to form a thiourea intermediate.

Cyclization : Use acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to promote thiazole ring formation.

Purification : Employ column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) for isolation .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of β-keto ester) to minimize side products.

Q. How can the molecular structure of this compound be validated post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to confirm bond lengths and angles, particularly the thiazole ring geometry and fluorophenyl substituent orientation. For example, in analogous thiazole derivatives, mean C–C bond lengths are ~1.40 Å, and dihedral angles between the thiazole and aryl groups range from 5–15° . Complementary techniques include:

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine-induced deshielding in aromatic protons).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <5 ppm error.

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in fluorinated thiazole derivatives?

- Methodological Answer : Discrepancies may arise from variations in regioselectivity during synthesis or differences in assay conditions. To resolve this:

Reproducibility Checks : Validate synthetic protocols using independent methods (e.g., microwave-assisted synthesis vs. conventional heating) .

Bioassay Standardization : Use consistent solvent systems (e.g., DMSO at ≤0.1% v/v) and cell lines (e.g., Sf9 insect cells for acaricidal activity testing) to reduce variability .

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity trends .

Q. How does the fluorophenyl group influence the compound’s electronic and steric properties?

- Methodological Answer : The 2,6-difluorophenyl group enhances electrophilicity and rigidity due to:

- Electron-withdrawing effects : Fluorine atoms lower the π-electron density of the aromatic ring, increasing reactivity toward nucleophilic attack.

- Steric hindrance : Ortho-fluorine substituents restrict rotational freedom, favoring planar conformations critical for target binding (e.g., mite chitin synthase inhibition) .

- Experimental Validation : Compare Hammett substituent constants (σₚ for fluorine = +0.06) to quantify electronic effects via kinetic studies .

Q. What are the challenges in achieving regioselective functionalization of the thiazole ring?

- Methodological Answer : Competing reactions at C-4 (hydroxyl group) and C-2 (fluorophenyl group) require precise control:

Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before introducing substituents at C-2 or C-5 .

Catalytic Systems : Use Pd(OAc)₂ with phosphine ligands (e.g., XPhos) for Suzuki-Miyaura coupling at C-5 without disrupting the fluorophenyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.